An In-depth Technical Guide to Indoline-5-sulfonamide: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide to Indoline-5-sulfonamide: A Privileged Scaffold in Modern Drug Discovery
Abstract: The indoline ring system, a hydrogenated derivative of indole, is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] When combined with the equally significant sulfonamide functional group, the resulting molecule, Indoline-5-sulfonamide, becomes a highly versatile platform for developing novel therapeutic agents.[1] This guide provides a comprehensive overview of the chemical and structural properties of Indoline-5-sulfonamide, its synthesis and reactivity, and its critical role as a core structure for inhibiting tumor-associated carbonic anhydrases, a key strategy in modern oncology research.
Chemical Identity and Physicochemical Properties
Indoline-5-sulfonamide is a bicyclic heterocyclic compound. The structure consists of a benzene ring fused to a five-membered nitrogen-containing ring (the indoline core), with a sulfonamide group (-SO₂NH₂) substituted at the 5-position of the benzene ring.
The chemical properties of this scaffold are dictated by the interplay between the aromatic ring, the secondary amine of the indoline nucleus, and the acidic sulfonamide group. Indolines exhibit chemical properties similar to N-substituted anilines.[2][3]
Table 1: Core Properties and Identifiers of Indoline-5-sulfonamide
| Property | Value | Reference |
| IUPAC Name | 2,3-dihydro-1H-indole-5-sulfonamide | N/A |
| CAS Number | 52206-06-1 | [4] |
| Molecular Formula | C₈H₁₀N₂O₂S | [4] |
| Molecular Weight | 198.24 g/mol | [4] |
| Appearance | Brown solid (as per synthesis) | [3] |
| Melting Point | >250 °C for 1-acyl derivatives | [3] |
| pKa (Predicted) | ~10.2 (for related 1H-Indole-5-sulfonamide) | [5] |
Spectroscopic Characterization
The structural elucidation of Indoline-5-sulfonamide and its derivatives relies on standard spectroscopic techniques. The expected spectral features are outlined below, based on data from closely related analogues.[3][6]
-
¹H NMR (DMSO-d₆):
-
Aromatic Protons: Signals for the three protons on the benzene ring are expected in the aromatic region (~7.0-7.7 ppm).
-
Sulfonamide Protons (-SO₂NH₂): A characteristic singlet for the two amine protons, typically appearing around 7.2-7.3 ppm.[3]
-
Indoline CH₂ Protons: Two triplets corresponding to the methylene groups at the 2- and 3-positions of the indoline ring. The C3-H₂ protons (adjacent to the aromatic ring) would appear around 3.1 ppm, while the C2-H₂ protons (adjacent to the nitrogen) would be further downfield, around 4.0 ppm.[3]
-
Indoline NH Proton: A signal corresponding to the secondary amine proton of the indoline ring.
-
-
¹³C NMR (DMSO-d₆):
-
Infrared (IR) Spectroscopy:
-
N-H Stretching: Asymmetric and symmetric stretching vibrations for the sulfonamide -NH₂ group are expected in the 3400-3200 cm⁻¹ range. A separate band for the indoline N-H stretch would also be present.[6]
-
S=O Stretching: Strong, characteristic absorption bands for the sulfonyl group. The asymmetric stretch typically appears around 1344–1317 cm⁻¹, and the symmetric stretch appears around 1187–1147 cm⁻¹.[6]
-
S-N Stretching: A band in the 924–906 cm⁻¹ region is characteristic of the sulfonamide S-N bond.[6]
-
C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the indoline ring appear just below 3000 cm⁻¹.[7]
-
Synthesis and Reactivity
The synthesis of Indoline-5-sulfonamide is a well-established multi-step process that begins with the commercially available starting material, indoline. The causality behind this pathway is the need to first protect the reactive secondary amine of the indoline ring before performing the aggressive electrophilic aromatic substitution (chlorosulfonation).
Caption: Synthetic workflow for Indoline-5-sulfonamide.
Step-by-Step Methodology: [3]
-
Protection of Indoline (5):
-
To a stirring solution of acetic anhydride, add indoline (5).
-
Reflux the reaction mixture for approximately 10 minutes.
-
Cool the mixture to room temperature and pour it onto ice.
-
Filter the resulting precipitate and wash with water to obtain 1-acetylindoline (6) in near-quantitative yield. This acetylation step is critical to prevent side reactions at the nitrogen atom during the subsequent sulfonation.
-
-
Chlorosulfonation of 1-Acetylindoline (6):
-
Add 1-acetylindoline (6) portion-wise to an excess of chlorosulfuric acid at low temperature (0-5 °C).
-
Allow the mixture to stir and slowly warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitate to yield 1-acetylindoline-5-sulfonyl chloride (7). The acetyl group directs the electrophilic substitution to the para position (position 5), which is sterically accessible and electronically favorable.
-
-
Amination of the Sulfonyl Chloride (7):
-
Add the sulfonyl chloride (7) to a solution of aqueous ammonium hydroxide.
-
Stir the reaction until completion.
-
Filter and wash the resulting solid to obtain N-acetylindoline-5-sulfonamide (8).
-
-
Deprotection to Yield Indoline-5-sulfonamide (9):
-
Suspend N-acetylindoline-5-sulfonamide (8) in methanol (MeOH).
-
Add concentrated hydrochloric acid (HCl) and reflux the mixture for 2 hours.
-
Cool the reaction and remove the solvent in vacuo.
-
Dissolve the residue in water and adjust the pH to 7-8 with aqueous NaOH to precipitate the product.
-
Filter and purify the crude product by flash chromatography to obtain pure Indoline-5-sulfonamide (9).
-
The primary site of reactivity for further derivatization is the secondary amine at the 1-position of the indoline ring. This nitrogen is nucleophilic and readily undergoes:
-
N-Acylation: Reaction with various acyl chlorides in the presence of a base (e.g., pyridine) yields a library of 1-acylindoline-5-sulfonamides. This is a common strategy to explore structure-activity relationships (SAR).[2]
-
N-Alkylation: Reaction with alkyl halides, such as benzyl bromide, in the presence of a base like K₂CO₃, yields 1-alkylindoline-5-sulfonamides.[2]
These reactions allow for the systematic modification of the scaffold to optimize its interaction with biological targets.
Application in Drug Discovery: A Carbonic Anhydrase Inhibitor Scaffold
The most significant application of the Indoline-5-sulfonamide scaffold is in the development of carbonic anhydrase inhibitors (CAIs).[1][2]
Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[8] The sulfonamide group is a classic zinc-binding group. The mechanism of inhibition involves the deprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinating directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and blocking the catalytic cycle.[9][10]
In many solid tumors, rapid proliferation and a hypoxic (low oxygen) microenvironment lead to a metabolic shift towards anaerobic glycolysis.[11] This results in the overproduction of acidic metabolites like lactic acid, causing significant acidification of the extracellular space.[11][12] To survive this hostile, acidic environment, cancer cells upregulate pH-regulating proteins, most notably the transmembrane carbonic anhydrases IX and XII.[13]
-
CA IX and Tumor pH Regulation: CA IX, with its extracellular catalytic domain, efficiently converts extracellular CO₂ into protons and bicarbonate. The bicarbonate is transported into the cell to buffer the intracellular pH, while the protons contribute further to extracellular acidosis.[13] This acidic environment promotes tumor invasion, metastasis, and resistance to therapy.[2][12]
By inhibiting CA IX and CA XII, Indoline-5-sulfonamide derivatives can disrupt this critical pH-regulating machinery. This leads to an increase in intracellular acidity and a decrease in extracellular acidity, thereby compromising cancer cell survival and potentially reversing therapy resistance.[2][14] Several 1-acylated indoline-5-sulfonamides have demonstrated potent, nanomolar inhibition of CA IX and CA XII and have shown antiproliferative effects against cancer cell lines, particularly under hypoxic conditions.[3][15]
Caption: Role of CA IX in tumor pH regulation and its inhibition.
Conclusion
Indoline-5-sulfonamide is a foundational scaffold of significant interest to researchers in medicinal chemistry and drug development. Its straightforward synthesis, coupled with the tunable reactivity of the indoline nitrogen, provides a robust platform for generating diverse chemical libraries. The inherent ability of the sulfonamide moiety to target the active site of carbonic anhydrases has positioned this scaffold at the forefront of research into novel anticancer agents. The continued exploration of Indoline-5-sulfonamide derivatives holds considerable promise for developing selective inhibitors that can modulate the tumor microenvironment and overcome challenges associated with cancer therapy.
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